(1R,3s,5S)-7,7,9,9-tetrafluorobicyclo[3.3.1]nonan-3-amine hydrochloride
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Overview
Description
(1R,3s,5S)-7,7,9,9-tetrafluorobicyclo[3.3.1]nonan-3-amine hydrochloride is a fluorinated bicyclic amine compound. Its unique structure, characterized by the presence of four fluorine atoms and a bicyclo[3.3.1]nonane framework, makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3s,5S)-7,7,9,9-tetrafluorobicyclo[3.3.1]nonan-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a bicyclo[3.3.1]nonane derivative, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scalability. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3s,5S)-7,7,9,9-tetrafluorobicyclo[3.3.1]nonan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a secondary or tertiary amine. Substitution reactions can lead to various alkylated or acylated derivatives.
Scientific Research Applications
(1R,3s,5S)-7,7,9,9-tetrafluorobicyclo[3.3.1]nonan-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of (1R,3s,5S)-7,7,9,9-tetrafluorobicyclo[3.3.1]nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The bicyclic structure may also contribute to the compound’s stability and selectivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride: A similar compound with two fluorine atoms instead of four.
(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Acetate: Another bicyclic amine with a different substitution pattern and functional groups.
Uniqueness
The uniqueness of (1R,3s,5S)-7,7,9,9-tetrafluorobicyclo[3.3.1]nonan-3-amine hydrochloride lies in its tetrafluorinated structure, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2751602-80-7 |
---|---|
Molecular Formula |
C9H14ClF4N |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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